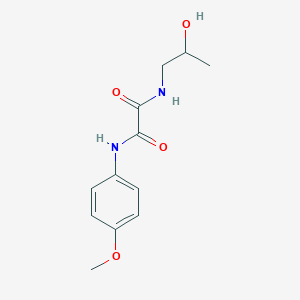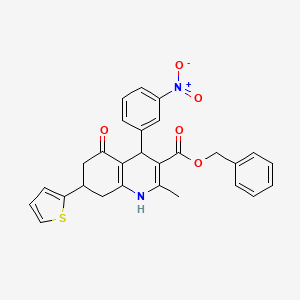![molecular formula C26H22Cl2N2O2 B11617192 7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は、ジアゼピン環系を持つ複雑なヘテロ環構造です。
- そのIUPAC名は7-クロロ-3-(4-クロロフェニル)-11-(4-メトキシフェニル)-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オン です。
- それはベンゾジアゼピンとジベンゾジアゼピンの両方の特徴を兼ね備えています。
- クロロ、メトキシ、フェニル基の存在は、その多様な特性に貢献しています。
準備方法
合成経路: この化合物の合成には、環化や官能基変換などのいくつかのステップが含まれます。
反応条件: 特定の条件は合成経路によって異なりますが、一般的な試薬には塩素化剤、フェニルグリニャール試薬、メチル化剤が含まれます。
工業生産: 工業的に広く生産されているわけではありませんが、研究室では科学的調査のために合成されています。
化学反応の分析
反応性: 酸化、還元、置換などのさまざまな反応を起こします。
一般的な試薬: 酸化には、KMnO₄やH₂O₂などの試薬を検討してください。還元はLiAlH₄を使用して達成できます。置換反応には求核剤が関与します。
主要な生成物: これらの反応は、官能基が修飾された誘導体を生成し、生物学的活性を影響を与えます。
科学的研究の応用
医学: ジアゼピンコアは、不安解消薬や鎮静剤として使用されるベンゾジアゼピンに似ています。
化学: 研究者はその反応性を研究し、関連する化合物を設計しています。
生物学: 受容体との相互作用を調査することで、薬理学的効果を明らかにします。
産業: 産業的な応用は限られていますが、創薬の努力を刺激しています。
作用機序
標的: ベンゾジアゼピンとの構造的類似性から、GABA受容体と相互作用すると考えられます。
経路: GABA作動性神経伝達を強化し、鎮静と不安解消につながります。
類似化合物の比較
類似化合物: (CAS: 623-12-1)と (CAS: 315234-03-8)を検討してください。
独自性: その融合ジアゼピン環系は、他の関連する化合物とは一線を画しています。
類似化合物との比較
Similar Compounds: Consider (CAS: 623-12-1) and (CAS: 315234-03-8).
Uniqueness: Its fused diazepine ring system sets it apart from other related compounds.
特性
分子式 |
C26H22Cl2N2O2 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC名 |
2-chloro-9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-32-20-9-4-16(5-10-20)26-25-23(29-22-14-19(28)8-11-21(22)30-26)12-17(13-24(25)31)15-2-6-18(27)7-3-15/h2-11,14,17,26,29-30H,12-13H2,1H3 |
InChIキー |
CSVPCYJRCVRJMK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=C(N2)C=CC(=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11617109.png)
![2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11617117.png)
![7-{[hydroxy(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11617123.png)
![2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617142.png)


![ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B11617166.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617169.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11617174.png)
![Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11617179.png)
![methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617181.png)
![10-[4-(propan-2-yl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11617184.png)
![4-{(4E)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11617185.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617201.png)
